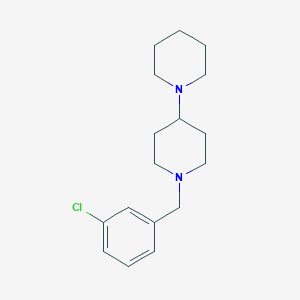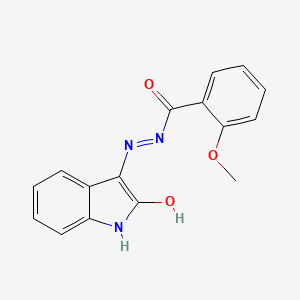
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes play a key role in inflammation and cancer, respectively. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects. For example, it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
One advantage of using 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in a range of assays, such as enzyme inhibition assays, cell viability assays, and Western blotting. Another advantage is its potency – this compound has been shown to be effective at low concentrations.
However, there are also limitations to using this compound in lab experiments. One limitation is its solubility – this compound is not very soluble in water, which can make it difficult to work with in certain assays. Another limitation is its stability – this compound can degrade over time, which can affect its activity and potency.
将来の方向性
There are several future directions for research on 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further research could be done to optimize the synthesis method of this compound, in order to improve its yield and purity.
合成法
The synthesis of 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(2-bromoacetyl)phenyl 4-methylbenzenesulfonate with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-5-carbohydrazide in the presence of triethylamine and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It can also act as a potent inhibitor of certain enzymes, making it useful in drug discovery and development.
特性
IUPAC Name |
5-(1-benzoxepin-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-4-14-11(3-1)9-12(6-8-20-14)16-17-15(18-21-16)13-5-7-19-10-13/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYOICJZALUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC4=CC=CC=C4OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![3-(3-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5685063.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)
![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)


![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)